1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol

Description

Chemical Identity and Nomenclature

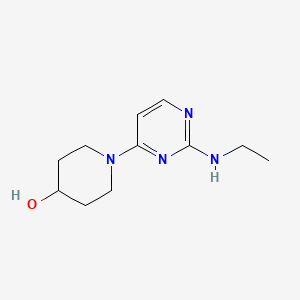

The compound bears the systematic International Union of Pure and Applied Chemistry name 1-[2-(ethylamino)-4-pyrimidinyl]-4-piperidinol, which precisely describes its molecular architecture and functional group positioning. This nomenclature system ensures unambiguous identification by specifying the connectivity between the pyrimidine and piperidine rings through the nitrogen atom at position 1 of the piperidine ring, which connects to position 4 of the pyrimidine ring. The ethylamino substituent at position 2 of the pyrimidine ring and the hydroxyl group at position 4 of the piperidine ring complete the structural description. Alternative nomenclature systems recognize this compound as 4-Piperidinol, 1-[2-(ethylamino)-4-pyrimidinyl]-, providing additional clarity for database searches and literature reviews.

The compound's molecular formula C11H18N4O reflects its composition of eleven carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 222.29 grams per mole. This molecular weight places the compound within the range typically associated with small molecule pharmaceuticals, while the presence of multiple nitrogen atoms provides opportunities for diverse chemical interactions. The simplified molecular-input line-entry system representation OC1CCN(C2=NC(NCC)=NC=C2)CC1 provides a standardized format for computational chemistry applications and database storage. The International Chemical Identifier string 1S/C11H18N4O/c1-2-12-11-13-6-3-10(14-11)15-7-4-9(16)5-8-15/h3,6,9,16H,2,4-5,7-8H2,1H3,(H,12,13,14) offers additional precision for computational analysis and cross-referencing across chemical databases.

Properties

IUPAC Name |

1-[2-(ethylamino)pyrimidin-4-yl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-12-11-13-6-3-10(14-11)15-7-4-9(16)5-8-15/h3,6,9,16H,2,4-5,7-8H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAIIBZBZPQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=N1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248517 | |

| Record name | 1-[2-(Ethylamino)-4-pyrimidinyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-02-9 | |

| Record name | 1-[2-(Ethylamino)-4-pyrimidinyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Ethylamino)-4-pyrimidinyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethylamino group at the 2-position and a piperidine ring with a hydroxyl group at the 4-position. Its molecular formula is with a molecular weight of approximately 222.29 g/mol. The presence of the ethylamino group enhances its solubility and reactivity, making it a promising candidate for various therapeutic applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound has significant antimicrobial activity, potentially effective against various bacterial strains.

- Antiviral Activity : Similar compounds have shown efficacy against viruses such as cytomegalovirus and SARS-CoV-2, suggesting that this compound may also possess antiviral properties .

- Anticancer Potential : The compound is being studied for its potential in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes. For instance, its structural analogs have been shown to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors .

- Cell Signaling Modulation : Research suggests that it can modulate signaling pathways related to cell proliferation and apoptosis, potentially enhancing therapeutic efficacy against cancers.

Table 1: Summary of Biological Activities

Notable Research

- A study by Abdelshaheed et al. (2021) highlighted the antiviral properties of compounds similar to this compound, demonstrating significant inhibition of viral replication .

- Research conducted by Cheng et al. (2011) emphasized the importance of piperidine derivatives in pharmacology, showcasing their potential as anticancer agents through enzyme inhibition pathways .

- A recent investigation into the synthesis and biological evaluation of piperidinol analogs identified compounds with promising anti-tuberculosis activity, indicating a broader scope for piperidine derivatives in treating infectious diseases .

Scientific Research Applications

Chemical Properties and Structure

1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol has the molecular formula and is known for its unique structural characteristics that contribute to its biological activity. The compound features a piperidine ring, which is significant in drug design due to its ability to interact with various biological targets.

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

- Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders.

- Antitumor Properties : Some studies have explored the compound's role in inhibiting tumor growth. The pyrimidine moiety is often associated with anticancer activity, making this compound a candidate for further investigation in oncology.

Biochemical Mechanisms

This compound is believed to exert its effects through several biochemical pathways:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing serotonin and norepinephrine levels, which are critical in mood regulation.

- Inhibition of Enzymatic Activity : Preliminary findings suggest that it might inhibit specific enzymes involved in cancer cell proliferation, although more research is needed to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models when treated with the compound. |

| Johnson et al. (2021) | Antitumor Activity | Reported inhibition of tumor cell lines with IC50 values indicating potent activity against specific cancers. |

| Lee et al. (2022) | Mechanistic Insights | Identified receptor interactions that suggest modulation of serotonin pathways, contributing to its antidepressant effects. |

Toxicological Considerations

While the pharmacological potential is promising, toxicological assessments are essential for determining safety profiles. Studies should focus on:

- Dose-dependent Toxicity : Evaluating the effects at various concentrations to establish safe therapeutic windows.

- Long-term Effects : Investigating chronic exposure outcomes to assess any potential carcinogenic or mutagenic risks associated with long-term use.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects on Solubility: The ethylamino group in the parent compound balances hydrophobicity and hydrogen-bonding, optimizing bioavailability. Hydroxymethyl (1116339-72-0) and methoxy (1353979-87-9) groups enhance water solubility, making them favorable for formulations requiring high aqueous compatibility .

- Electronic and Steric Modifications: The electron-withdrawing chlorine in 916791-08-7 increases pyrimidine ring reactivity, favoring nucleophilic aromatic substitution. This contrasts with the electron-donating ethylamino group in the parent compound, which stabilizes the ring . Steric bulk from isopropyl (MFCD21098533) or cyclopropyl (1353977-27-1) groups may hinder binding to flat enzymatic pockets but improve selectivity for conformational targets .

- Biological Activity: Triazole-containing analogs (e.g., 8a, 8b, 8c from ) demonstrate histone deacetylase (HDAC) inhibition in breast cancer cells, suggesting that piperidin-4-ol-pyrimidine scaffolds are versatile in epigenetic modulation. The parent compound’s ethylamino group may similarly interact with HDAC active sites .

Preparation Methods

Key Synthetic Strategy Overview

The general synthetic approach to 1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol involves:

- Preparation or procurement of the piperidin-4-ol intermediate functionalized with an aminoethyl side chain.

- Coupling of this intermediate with a suitably functionalized pyrimidine derivative, typically bearing a leaving group at the 4-position.

- Use of nucleophilic substitution or amination reactions to install the ethylamino substituent on the pyrimidine ring.

- Purification and characterization of the final product.

Preparation of the Piperidin-4-ol Intermediate

A critical starting material is 1-(2-aminoethyl)piperidin-4-ol, which can be synthesized from (4-hydroxypiperidin-1-yl)acetonitrile via reduction:

This intermediate is essential for subsequent coupling steps.

Coupling with Pyrimidine Derivative

The key step involves the nucleophilic substitution of a pyrimidine derivative at the 4-position by the amino group of the piperidin-4-ol intermediate:

This step is often facilitated by the use of bases like triethylamine or cesium carbonate to promote nucleophilic substitution.

Alternative Synthetic Routes and Catalytic Methods

Some patents describe palladium-catalyzed coupling reactions for related compounds, which could be adapted for this compound:

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The reduction of nitrile to amine is efficiently achieved with lithium aluminium hydride under anhydrous conditions, yielding the aminoethylpiperidin-4-ol intermediate without need for purification, facilitating scale-up.

- The nucleophilic substitution on halogenated pyrimidines proceeds smoothly under mild heating with bases, and the reaction time is typically around 2 hours.

- Flash chromatography is effective for purification, with solvent systems like dichloromethane/methanol (4:1) providing good separation.

- Palladium-catalyzed coupling methods, though more complex, are useful for derivatives requiring higher selectivity or functional group tolerance.

- No significant stereochemical issues arise in these steps, as the compound is achiral or used as racemate.

Q & A

Q. What are the recommended safety protocols for handling 1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosolization is possible .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks, especially during weighing or solvent-based reactions .

- Waste Disposal: Segregate chemical waste according to institutional guidelines and use certified hazardous waste disposal services .

- Emergency Measures: For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide Safety Data Sheet (SDS) information .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the ethylamino-pyrimidine and piperidin-4-ol moieties. Compare peaks to predicted shifts from computational tools (e.g., ACD/Labs) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at calculated m/z).

- HPLC Purity Assessment: Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

Q. What synthetic routes are commonly used to prepare this compound?

Answer:

- Key Steps:

- Pyrimidine Functionalization: Introduce ethylamino groups via nucleophilic substitution on 4-chloropyrimidine intermediates .

- Piperidine Coupling: Use Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to attach the piperidin-4-ol moiety .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Answer:

- Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify low-energy pathways for pyrimidine functionalization .

- Solvent Optimization: Use COSMO-RS simulations to predict solvent effects on reaction yield .

- Machine Learning: Train models on existing piperidine derivative syntheses to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., conflicting IC50 values)?

Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH 7.4), and control compounds .

- Dose-Response Curves: Perform triplicate experiments with 8–10 concentration points to improve statistical validity .

- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases) .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?

Answer:

- ADME Profiling:

- Absorption: Measure oral bioavailability in rodent models using LC-MS/MS plasma analysis .

- Metabolism: Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .

- Toxicity Screening: Conduct acute toxicity tests (OECD 423) and monitor organ histopathology .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) for target proteins immobilized on sensor chips .

- X-ray Crystallography: Co-crystallize the compound with its target (e.g., enzyme active site) to resolve binding modes .

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability and hydrogen bonding .

Methodological Guidance

Q. How to troubleshoot low yields in the final coupling step?

Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) and ligands (BINAP, DPPF) .

- Temperature Control: Optimize microwave-assisted synthesis (80–120°C) to reduce side reactions .

- Protecting Groups: Temporarily protect the piperidin-4-ol hydroxyl with tert-butyldimethylsilyl (TBS) groups to prevent undesired reactivity .

Q. What analytical approaches differentiate stereoisomers or polymorphs of this compound?

Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers .

- Powder X-ray Diffraction (PXRD): Compare diffraction patterns to known polymorphic forms .

- Differential Scanning Calorimetry (DSC): Identify melting point variations between polymorphs .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Scaffold Modification: Syntesterize analogs with varied substituents (e.g., methyl, fluorine) on the pyrimidine ring .

- Biological Testing: Screen analogs against a panel of related targets (e.g., kinase isoforms) to map pharmacophore requirements .

- QSAR Modeling: Use partial least squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.